methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group on the triazole ring, as well as a methyl ester group attached to the acetate moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
The compound “methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds containing a 1,2,4-triazole ring are known to interact with various biological targets . .
Mode of Action
1,2,4-triazoles generally exert their effects by inhibiting enzymes and interacting with various receptors .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Compounds containing a 1,2,4-triazole ring have been found to affect various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
1,2,4-triazoles have been found to have various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methyl-1H-1,2,4-triazole, which can be obtained through the bromination of 5-methyl-1H-1,2,4-triazole.
Esterification: The next step involves the esterification of the triazole derivative with methyl bromoacetate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ester bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the triazole ring or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:
Pharmaceuticals: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of new pharmaceutical agents.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential biological activity.
Materials Science: Triazole derivatives are used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronics.
Comparison with Similar Compounds
Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:
Methyl 1H-1,2,4-triazole-3-carboxylate: This compound lacks the bromine and methyl groups on the triazole ring, which can affect its biological activity and chemical reactivity.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid: This derivative contains an amino group instead of a bromine atom, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSRSFRUQKXKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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